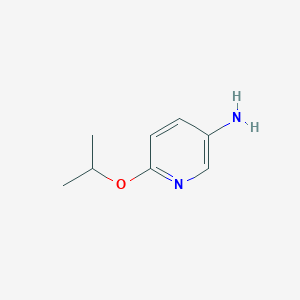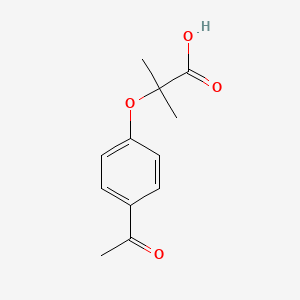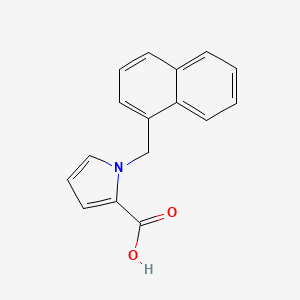
Co(II) meso-Tetra (Pentafluorophenyl) porphine
Übersicht
Beschreibung
Co(II) meso-Tetra (Pentafluorophenyl) porphine: is a synthetic porphyrin compound that contains cobalt as the central metal ion. This compound is characterized by the presence of four pentafluorophenyl groups attached to the meso positions of the porphyrin ring. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Co(II) meso-Tetra (Pentafluorophenyl) porphine typically involves the reaction of cobalt salts with meso-Tetra (Pentafluorophenyl) porphyrin. The process can be carried out under various conditions, including:
Solvent: Common solvents used include dichloromethane, chloroform, and toluene.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as pyridine or imidazole may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Co(II) meso-Tetra (Pentafluorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Co(III) meso-Tetra (Pentafluorophenyl) porphine.
Reduction: It can be reduced to form Co(I) meso-Tetra (Pentafluorophenyl) porphine.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Co(III) meso-Tetra (Pentafluorophenyl) porphine.
Reduction: Co(I) meso-Tetra (Pentafluorophenyl) porphine.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Co(II) meso-Tetra (Pentafluorophenyl) porphine is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Photocatalysis: The compound is employed in photocatalytic processes for environmental remediation and energy conversion.
Biology:
Oxygen Sensing: The compound is used in optical oxygen sensors for measuring oxygen levels in biological systems.
Imaging: It is utilized in imaging techniques for studying cellular processes and metabolic changes.
Medicine:
Photodynamic Therapy: this compound is investigated for its potential use in photodynamic therapy for cancer treatment.
Industry:
Pressure-Sensitive Paints: The compound is used in pressure-sensitive paints for measuring pressure distribution on surfaces.
Oxygen Sensors: It is employed in the development of oxygen sensors for food packaging and medical applications.
Wirkmechanismus
Mechanism: Co(II) meso-Tetra (Pentafluorophenyl) porphine exerts its effects through various mechanisms, including:
Catalysis: The cobalt center facilitates electron transfer processes, enabling catalytic reactions.
Oxygen Sensing: The compound’s photophysical properties allow it to act as an oxygen sensor by emitting fluorescence in the presence of oxygen.
Molecular Targets and Pathways:
Electron Transfer Pathways: The compound participates in electron transfer pathways, crucial for its catalytic and sensing functions.
Photophysical Pathways: The photophysical properties of the compound are essential for its applications in imaging and oxygen sensing.
Vergleich Mit ähnlichen Verbindungen
Pt(II) meso-Tetra (Pentafluorophenyl) porphine: Similar in structure but contains platinum instead of cobalt. It is used in similar applications, including catalysis and oxygen sensing.
Pd(II) meso-Tetra (Pentafluorophenyl) porphine: Contains palladium and is used in catalytic and sensing applications.
Ni(II) meso-Tetra (Pentafluorophenyl) porphine: Contains nickel and is used in catalysis and sensing.
Uniqueness: Co(II) meso-Tetra (Pentafluorophenyl) porphine is unique due to its specific electronic properties imparted by the cobalt center. These properties make it particularly effective in catalytic and sensing applications, distinguishing it from its platinum, palladium, and nickel counterparts.
Eigenschaften
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSVPBGDUFYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H8CoF20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)










